molecular formula C8H11ClN2O B1590500 3-Methoxybenzamidine hydrochloride CAS No. 26113-44-0

3-Methoxybenzamidine hydrochloride

Cat. No. B1590500
CAS RN: 26113-44-0
M. Wt: 186.64 g/mol
InChI Key: YDBIEYOHXLUHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzamidine hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl and a molecular weight of 186.64 . It is used for proteomics research applications .


Synthesis Analysis

While specific synthesis methods for 3-Methoxybenzamidine hydrochloride were not found, a related compound, benzamide, was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of 3-Methoxybenzamidine hydrochloride consists of a benzene ring with a methoxy group (OCH3) and a benzamidine group (C6H5C(=NH)NH2) attached to it .


Physical And Chemical Properties Analysis

3-Methoxybenzamidine hydrochloride appears as a white crystalline powder to solid . It has a melting point of 165-166 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Corrosion Inhibition :

    • 3-Methoxy-substituted phenylthienyl benzamidines, including derivatives of 3-Methoxybenzamidine hydrochloride, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrated significant inhibition efficiency, attributed to their adsorption on the steel surface, following the Langmuir adsorption isotherm model (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
  • Antibacterial Properties :

    • Alkyl derivatives of 3-Methoxybenzamide, a related compound, have been identified as potent antistaphylococcal compounds with improved pharmaceutical properties. These compounds are inhibitors of the essential bacterial cell division protein FtsZ, showcasing potential antibacterial applications (Haydon et al., 2010).
  • Impact on Cellular Processes :

    • 3-Methoxybenzamide and its derivatives, such as 3-Methoxybenzamidine hydrochloride, have been studied for their effects on cellular processes. For example, 3-Methoxybenzamide inhibits cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells. This suggests its potential role in studying bacterial cell division and as a tool in microbiological research (Ohashi et al., 1999).
  • Fluorescence Applications :

    • Aromatic amidines like 4-methoxybenzamidine, a compound structurally similar to 3-Methoxybenzamidine hydrochloride, have been utilized as fluorogenic reagents for detecting reducing carbohydrates. This illustrates their potential application in analytical chemistry for carbohydrate detection and quantification (Kai, Tamura, Yamaguchi, & Ohkura, 1985).
  • Catalysis and Chemical Synthesis :

    • Research has explored the use of N-methoxybenzamides, closely related to 3-Methoxybenzamidine hydrochloride, in Rh(III)-catalyzed oxidative olefination. These compounds serve as internal oxidants, demonstrating their utility in facilitating selective and high-yielding chemical synthesis processes (Rakshit, Grohmann, Besset, & Glorius, 2011).

Safety and Hazards

The safety information for 3-Methoxybenzamidine hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , which suggests that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As a compound used in proteomics research , it may influence various protein-related pathways, but further studies are required to confirm this.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound in the body.

Result of Action

As a compound used in proteomics research

properties

IUPAC Name

3-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-11-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIEYOHXLUHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499003
Record name 3-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzamidine hydrochloride

CAS RN

26113-44-0
Record name 3-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxybenzamidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methoxybenzamidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methoxybenzamidine hydrochloride
Reactant of Route 4
3-Methoxybenzamidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methoxybenzamidine hydrochloride
Reactant of Route 6
3-Methoxybenzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.